

Application Note and Protocol for Nitroxoline Analysis using a Deuterated Internal Standard

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Compound of Interest

Compound Name: Nitroxoline-D4

Cat. No.: B12427674

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Introduction

Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections.[1][2] Its mode of action involves the chelation of divalent metal cations, which are essential for bacterial enzymatic processes.[1] In recent years, Nitroxoline has garnered significant interest for drug repurposing, with studies exploring its potential as an anticancer, antifungal, and antiviral agent. This has led to an increased need for robust and accurate analytical methods to quantify Nitroxoline in various biological matrices for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a detailed protocol for the quantitative analysis of Nitroxoline in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated Nitroxoline, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5] While a commercial deuterated standard for Nitroxoline may not be readily available and may require custom synthesis, this protocol outlines the methodology for its use. The methods described herein detail sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by LC-MS/MS analysis.

Materials and Reagents

- Analytes and Internal Standard:
 - Nitroxoline (Reference Standard)
 - Deuterated Nitroxoline (e.g., Nitroxoline-d3) - Internal Standard (IS)
- Solvents and Chemicals (LC-MS Grade or equivalent):
 - Acetonitrile
 - Methanol
 - Ethyl acetate
 - Dichloromethane
 - Formic acid
 - Ammonium acetate
 - Ultrapure water
 - Human plasma (drug-free)
 - Human urine (drug-free)
- Solid-Phase Extraction (SPE) Cartridges:
 - Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) cartridges
- Equipment:
 - Analytical balance
 - Vortex mixer
 - Centrifuge
 - SPE manifold

- Nitrogen evaporator
- LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation Protocols

The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and the desired sample throughput. A deuterated internal standard should be added to the sample at the beginning of the preparation process to account for any analyte loss.

Protein Precipitation (for Plasma)

This is a rapid and simple method suitable for high-throughput analysis.

Protocol:

- Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 μL of plasma into the respective tubes.
- Add 10 μL of the deuterated Nitroxoline internal standard working solution.
- Add 300 μL of cold acetonitrile to each tube to precipitate the proteins.
- Vortex the tubes for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) (for Urine)

LLE is effective for cleaning up complex matrices like urine.

Protocol:

- Label glass tubes for standards, QCs, and unknown samples.
- Pipette 200 μ L of urine into the respective tubes.
- Add 10 μ L of the deuterated Nitroxoline internal standard working solution.
- Add 20 μ L of 1 M sodium hydroxide to basify the sample.
- Add 1 mL of ethyl acetate as the extraction solvent.
- Vortex for 2 minutes.
- Centrifuge at 4,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) (for Plasma or Urine)

SPE provides a higher degree of sample cleanup and concentration, leading to lower limits of detection.

Protocol:

- Condition the SPE cartridge:
 - Pass 1 mL of methanol through the cartridge.
 - Pass 1 mL of ultrapure water through the cartridge.

- Sample Pre-treatment:
 - For plasma: Dilute 100 μ L of plasma with 400 μ L of 2% formic acid in water.
 - For urine: Dilute 200 μ L of urine with 200 μ L of ultrapure water.
 - Add 10 μ L of the deuterated Nitroxoline internal standard working solution to the diluted sample.
- Load the sample:
 - Load the pre-treated sample onto the conditioned SPE cartridge.
- Wash the cartridge:
 - Wash with 1 mL of 5% methanol in water to remove interferences.
- Elute the analyte:
 - Elute Nitroxoline and the internal standard with 1 mL of 5% formic acid in methanol.
- Evaporate and reconstitute:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- Analyze:
 - Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Example):

Parameter	Value
Column	C18 column (e.g., 100 mm x 2.1 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions (Example):

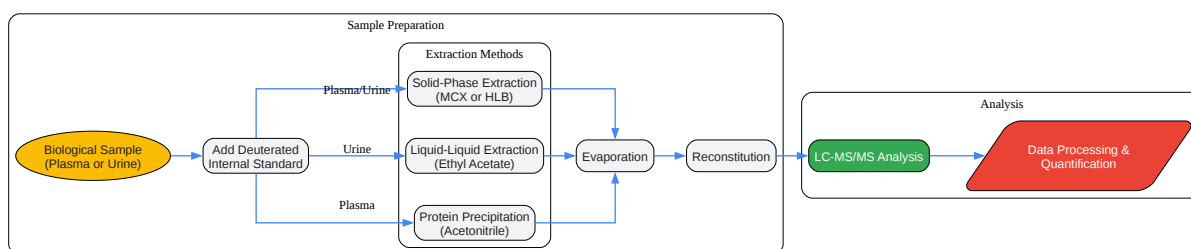
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Nitroxoline: To be optimized
Deuterated Nitroxoline: To be optimized	
Source Temperature	500°C
IonSpray Voltage	5500 V

Quantitative Data Summary

The following table summarizes representative quantitative data from validation studies of Nitroxoline analysis. The use of a deuterated internal standard is expected to yield similar or improved performance.

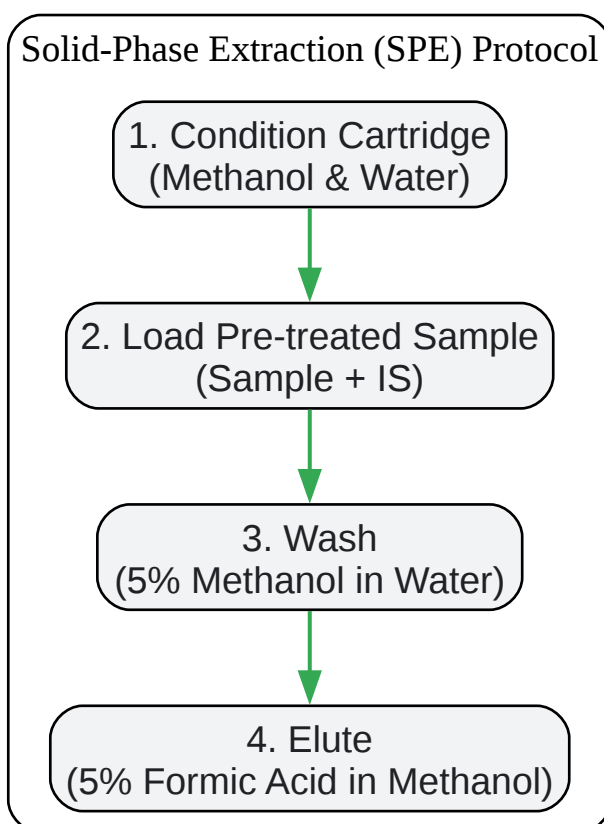
Parameter	Plasma	Urine
Linearity Range (ng/mL)	1 - 1000	10 - 5000
Correlation Coefficient (r^2)	> 0.995	> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)	1	10
Accuracy (% Bias)	Within $\pm 15\%$	Within $\pm 15\%$
Precision (% RSD)	< 15%	< 15%
Recovery (%)	> 85%	> 80%
Matrix Effect (%)	Minimal with IS	Minimal with IS

Experimental Workflows and Diagrams



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Caption: General workflow for Nitroxoline analysis.



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Caption: Detailed steps of the SPE protocol.

Conclusion

This application note provides a comprehensive guide for the sample preparation and analysis of Nitroxoline in biological matrices using a deuterated internal standard with LC-MS/MS. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction offer flexibility for various research needs. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate quantitative results, which are essential for advancing the clinical and preclinical development of Nitroxoline for its expanding therapeutic indications.

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